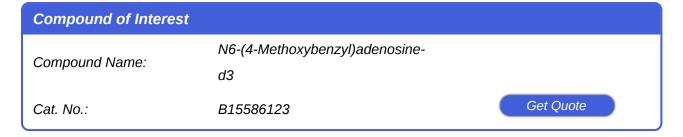


Structure-Activity Relationship of N6-Benzyladenosine Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N6-benzyladenosine analogs, focusing on their structure-activity relationships (SAR) at adenosine receptors and their potential as anticancer agents. The information is compiled from various studies to offer an objective overview supported by experimental data.

Activity at Adenosine Receptors

N6-benzyladenosine and its analogs are widely recognized for their interaction with adenosine receptors, particularly showing selectivity for the A3 subtype. The affinity and selectivity of these compounds are significantly influenced by substitutions on the N6-benzyl ring, the 5'-position of the ribose moiety, and the 2-position of the purine core.

Substitutions on the N6-Benzyl Ring

Modifications to the benzyl group at the N6 position have been a key strategy in developing potent and selective A3 adenosine receptor agonists.

Table 1: Influence of N6-Benzyl Ring Substitutions on Binding Affinity (Ki) at Rat Adenosine Receptors



| Compound/ Substituent | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2a |
|---------------------------------------|------------|-------------|------------|----------------------------|-----------------------------|
| N6- Benzyladeno sine | 130 | 260 | 6.8 | 19.1 | 38.2 |
| N6-(3- lodobenzyl)a denosine | - | - | 1.1 | - | - |
| N6-(4- Nitrobenzyl)a denosine | - | - | Potent | - | - |
| N6-(4- Methoxybenz yl)adenosine | - | - | Favorable | - | - |
| N6-(4- Sulfobenzyl)a denosine | - | - | Moderate | - | - |

Data compiled from multiple sources.[1][2][3][4]

As indicated in Table 1, substitutions on the benzyl ring can significantly enhance A3 receptor affinity and selectivity. For instance, a 3-iodo substitution on the benzyl ring of N6-benzyladenosine results in a compound with a Ki of 1.1 nM at the A3 receptor.[1][2][3] Similarly, a 4-methoxy group is also favorable for A3 selectivity.[1][2][3]

Modifications at the 5'-Position of the Ribose

Alterations at the 5'-position of the ribose sugar have proven to be a successful strategy for enhancing A3 receptor selectivity.

Table 2: Effect of 5'-Uronamide Substitutions on A3 Receptor Selectivity



| 5'-Substituent | A3 Selectivity Order | | | |
|---------------------------|----------------------|--|--|--|
| N-methyluronamide | > | | | |
| N-ethyluronamide | ~ | | | |
| Unsubstituted carboxamide | > | | | |
| N-cyclopropyluronamide | | | | |

Based on findings from studies on N6-benzyladenosine-5'-uronamides.[1][2][3]

The order of A3 selectivity for 5'-uronamide substituents is N-methyl > N-ethyl \approx unsubstituted carboxamide > N-cyclopropyl.[1][2][3] Combining a 5'-N-methyluronamide modification with an N6-(3-iodobenzyl) group yields a highly potent and selective A3 agonist with a Ki of 1.1 nM and 50-fold selectivity over A1 and A2a receptors.[1][2][3]

Substitutions at the 2-Position of the Purine Ring

Modifications at the 2-position of the purine ring have also been explored to improve the pharmacological profile of N6-benzyladenosine analogs. 2-chloro substitution in combination with an N6-(3-iodobenzyl) group has been shown to enhance A3 receptor potency.[5]

Anticancer Activity

N6-benzyladenosine and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects in various cancer cell lines.[6][7][8] One of the key mechanisms underlying their anticancer activity is the inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[8]

Table 3: Cytotoxic Activity (IC50) of N6-Benzyladenosine Analogs in Human Cancer Cell Lines



| Compound | Cell Line | IC50 (μM) | |
|--|----------------|---|--|
| N6-benzyladenosine | HCT116 (Colon) | ~1-20 | |
| N6-benzyladenosine | DLD-1 (Colon) | ~1-20 | |
| N6-(p-tertbutyl benzyl)adenosine | Glioma cells | Micromolar range | |
| 2-amino-6-p- nitrobenzylaminopurine | L1210 Leukemia | More potent than N6- benzyladenosine | |
| N6-p-nitrobenzyladenosine | L1210 Leukemia | As active as N6- benzyladenosine | |

Data compiled from multiple sources.[6][9][10][11][12]

The data indicates that N6-benzyladenosine and its analogs show persistent antiproliferative effects on human colon cancer cell lines.[6] Furthermore, derivatives with bulky aromatic moieties in the N6 position have been developed to enhance the inhibitory effect on FPPS.[6] [8]

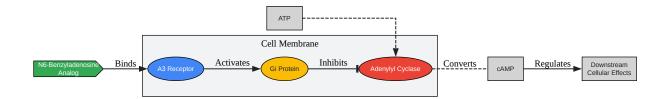
Signaling Pathways

The biological effects of N6-benzyladenosine analogs are mediated through complex signaling pathways.

Adenosine A3 Receptor Signaling

Activation of the A3 adenosine receptor, a Gi protein-coupled receptor, by N6-benzyladenosine analogs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.





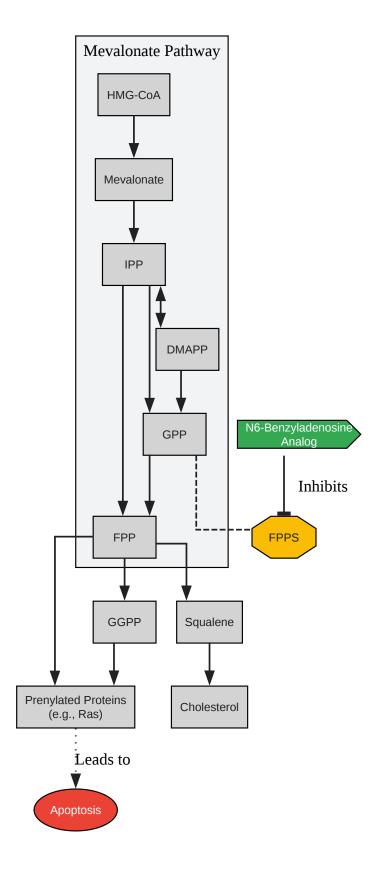
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Adenosine A3 Receptor Signaling Pathway.

FPPS Inhibition Pathway

Inhibition of FPPS by N6-benzyladenosine analogs disrupts the mevalonate pathway, leading to a reduction in downstream products essential for cell growth and proliferation, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption affects protein prenylation, a crucial process for the function of oncogenic proteins like Ras.





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FPPS Inhibition and its Downstream Effects.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of N6-benzyladenosine analogs.

Synthesis of N6-Benzyladenosine Analogs

A common method for the synthesis of N6-substituted adenosine derivatives involves the nucleophilic substitution of 6-chloropurine riboside with the corresponding benzylamine.[9][13] [14]



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General Synthesis Workflow.

General Procedure:

- 6-chloropurine riboside is reacted with an appropriate substituted benzylamine in a suitable solvent such as n-butanol.[13]
- A base, like triethylamine, is often added to facilitate the reaction.[13]
- The reaction mixture is typically heated for several hours.[13]
- The product is then isolated, often by precipitation and filtration, and purified using techniques like column chromatography.[13]
- The structure of the final compound is confirmed by spectroscopic methods such as NMR and mass spectrometry.[13]



An alternative method involves the Dimroth rearrangement, where adenosine is first alkylated at the N1 position, followed by a base-catalyzed rearrangement to the N6-substituted product. [15]

Radioligand Binding Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of the analogs for different adenosine receptor subtypes.

Protocol Outline:

- Membrane Preparation: Membranes from cells stably expressing the target adenosine receptor subtype (e.g., CHO cells) are prepared.[15]
- Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]PIA for A1, [3H]CGS 21680 for A2a, or [125I]AB-MECA for A3) and varying concentrations of the unlabeled N6-benzyladenosine analog.[15]
- Separation: Bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The Ki values are calculated from the IC50 values obtained from competitive binding curves.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the analogs on cancer cell lines.[16][17][18][19]

Protocol Steps:

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[17]
 [18]
- Compound Treatment: The cells are treated with various concentrations of the N6benzyladenosine analogs for a specified period (e.g., 24, 48, or 72 hours).[17][18]



- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[16][17]
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16]
- Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[16]
- IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[17]

FPPS Inhibition Assay

This assay measures the ability of the N6-benzyladenosine analogs to inhibit the enzymatic activity of farnesyl pyrophosphate synthase.

General Protocol:

- Recombinant human FPPS is incubated with the test compound at various concentrations.
 [20][21][22][23]
- The enzymatic reaction is initiated by adding the substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP).[21][22]
- The reaction is allowed to proceed for a set time, and the amount of product (FPP) formed is quantified. This can be done using various methods, including colorimetric assays or by using radiolabeled substrates.[20][23]
- The IC50 value for FPPS inhibition is then determined from the concentration-response curve.[20][23]

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